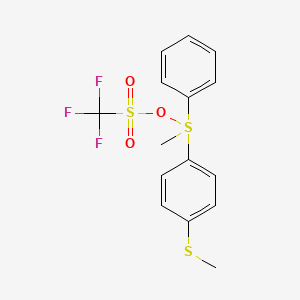

Methyl(4-(methylthio)phenyl)(phenyl)-l4-sulfaneyl trifluoromethanesulfonate

Description

IUPAC Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl(4-(methylsulfanyl)phenyl)(phenyl)sulfanium trifluoromethanesulfonate . The nomenclature follows hierarchical substitutive rules:

- The sulfanium cation serves as the parent structure, with three substituents:

- A methyl group (–CH₃).

- A 4-(methylsulfanyl)phenyl group (–C₆H₄–S–CH₃).

- A phenyl group (–C₆H₅).

- The anion is trifluoromethanesulfonate (CF₃SO₃⁻), derived from trifluoromethanesulfonic acid.

The numbering prioritizes the sulfonium center, with substituents listed alphabetically. The prefix l4-sulfaneyl denotes the sulfur atom’s tetravalent oxidation state in the cation.

Molecular Formula and Hill Notation Analysis

The molecular formula of methyl(4-(methylthio)phenyl)(phenyl)-l4-sulfaneyl trifluoromethanesulfonate is C₁₅H₁₅F₃O₃S₃ , corresponding to a molecular weight of 396.47 g/mol (Table 1).

Table 1: Molecular formula and Hill notation analysis

| Property | Value |

|---|---|

| Molecular formula | C₁₅H₁₅F₃O₃S₃ |

| Hill notation | C₁₅H₁₅F₃O₃S₃ |

| Molecular weight | 396.47 g/mol |

| Degree of unsaturation | 9 (aromatic rings + S) |

The Hill notation follows standard conventions, listing carbon (C) and hydrogen (H) first, followed by fluorine (F), oxygen (O), and sulfur (S) alphabetically. The degree of unsaturation accounts for three aromatic rings (two phenyl groups and one thioether-substituted phenyl) and the sulfonium center.

Crystal Structure and X-ray Diffraction Data

While direct X-ray crystallographic data for this specific compound remains unreported in the literature, structural analogs such as triphenylsulfonium salts provide insight into its likely solid-state configuration. For example, triphenylsulfonium hexafluorophosphate ([TPS][PF₆]) crystallizes in the P2₁/n space group, with sulfur adopting a distorted trigonal–pyramidal geometry (S–C bond lengths: 1.787–1.790 Å; bond angles: 102.96–105.20°).

Key inferred crystallographic features :

- Cation geometry : The sulfonium center likely exhibits bond angles between 102° and 106°, consistent with related sulfonium salts.

- Anion interactions : The triflate anion (CF₃SO₃⁻) may engage in weak hydrogen bonding with aromatic C–H groups, as observed in perchlorate analogs (O···H distances: ~2.45–2.55 Å).

Functional Group Identification: Sulfonium, Triflate, and Aryl Substituents

The compound’s reactivity and stability arise from three key functional groups (Table 2):

Table 2: Functional group identification and roles

- Sulfonium cation : The positively charged sulfur atom renders the compound a strong alkylating agent, particularly in photochemical reactions.

- Triflate anion : Its weak basicity and high thermal stability make it ideal for reactions requiring inert conditions.

- Aryl substituents : The phenyl and 4-(methylthio)phenyl groups contribute to steric bulk, influencing crystallization behavior and intermolecular interactions.

Properties

Molecular Formula |

C15H15F3O3S3 |

|---|---|

Molecular Weight |

396.5 g/mol |

IUPAC Name |

[methyl-(4-methylsulfanylphenyl)-phenyl-λ4-sulfanyl] trifluoromethanesulfonate |

InChI |

InChI=1S/C15H15F3O3S3/c1-22-12-8-10-14(11-9-12)23(2,13-6-4-3-5-7-13)21-24(19,20)15(16,17)18/h3-11H,1-2H3 |

InChI Key |

MULHOHJEFXGPJR-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=C(C=C1)S(C)(C2=CC=CC=C2)OS(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-(Methylthio)phenyl Precursors

- Starting materials often include 4-halogenated phenyl derivatives (e.g., 4-bromophenylacetic acid or esters).

- A copper-catalyzed nucleophilic substitution with sodium methyl mercaptide (NaSCH3) is a common route to introduce the methylthio group at the para position of the phenyl ring.

- This method avoids environmentally harmful reagents like sublimed sulfur and hydrogen sulfide gas, making it suitable for industrial scale-up.

- Typical reaction conditions:

- Catalyst: Cu(I) salts such as cuprous bromide.

- Solvent: Dimethylformamide (DMF) acts as both solvent and ligand.

- Temperature: Elevated temperatures around 120–130°C.

- Reaction time: 3–6 hours under nitrogen atmosphere.

- Post-reaction workup involves acidification, extraction with ethyl acetate, and crystallization to isolate the 4-(methylthio)phenyl derivative with yields ranging from 65% to 76% depending on the substrate (acid, ester, or nitrile).

Formation of Sulfonium Salt

- The sulfonium moiety is typically formed by alkylation of a sulfide or thioether intermediate with an appropriate alkylating agent.

- For the title compound, the phenyl sulfaneyl group can be introduced by reacting the methylthio-substituted phenyl sulfide with a phenyl electrophile under conditions favoring sulfonium salt formation.

- The triflate counterion is introduced by treatment with trifluoromethanesulfonic acid (triflic acid) or trifluoromethanesulfonic anhydride , which also serves to stabilize the sulfonium salt.

- This step is often carried out in anhydrous organic solvents under controlled temperature to avoid decomposition.

Representative Reaction Conditions and Yields

| Step | Reagents & Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Methylthio substitution | 4-Bromophenyl derivative + NaSCH3 + CuBr | DMF | 120–130 | 3–6 | 65–76 | Nitrogen atmosphere, acid workup |

| Sulfonium salt formation | Sulfide + phenyl electrophile + TfOH/Tf2O | Anhydrous DCM or similar | 0–25 | 1–3 | 70–85 | Controlled addition, moisture-free |

| Optional oxidation (if needed) | H2O2 + Na2WO4 or Mn-salen complex | EtOAc or EtOH | 20–40 | 1–6 | 80–90 | Enantioselective possible |

Detailed Research Findings and Notes

- The copper-catalyzed methylthio substitution is a robust and scalable method, avoiding toxic byproducts like hydrogen sulfide, which is a major environmental concern in traditional methods.

- Sulfonium triflates are generally stable salts that can be isolated and purified by crystallization or precipitation.

- The triflate anion is a non-nucleophilic, highly stable counterion that enhances the solubility and reactivity of sulfonium salts in organic synthesis.

- Oxidation methods for sulfoxide or sulfone formation are well-established, with catalysts enabling high selectivity and scalability.

- The overall synthetic route benefits from commercially available starting materials, mild reaction conditions, and environmentally benign reagents, making it suitable for industrial applications.

Summary Table of Preparation Method

| Preparation Stage | Key Reagents & Conditions | Outcome/Remarks |

|---|---|---|

| 1. Methylthio group introduction | 4-halogenated phenyl + NaSCH3 + CuBr catalyst in DMF, 120–130°C, 3–6 h | Efficient substitution, 65–76% yield |

| 2. Sulfonium salt formation | Sulfide intermediate + phenyl electrophile + triflic acid/anhydride, anhydrous solvent, 0–25°C | Formation of stable sulfonium triflate salt |

| 3. Optional oxidation | H2O2 + catalytic tungstate or Mn-salen complex, 20–40°C, 1–6 h | Selective oxidation to sulfoxide/sulfone if required |

Chemical Reactions Analysis

Types of Reactions

Methyl(4-(methylthio)phenyl)(phenyl)-l4-sulfaneyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: The trifluoromethanesulfonate group can be substituted by nucleophiles such as amines or alcohols under mild conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Substitution: Amines, alcohols, bases like potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Substitution: Corresponding amines or alcohol derivatives.

Scientific Research Applications

Synthetic Applications

Methyl(4-(methylthio)phenyl)(phenyl)-l4-sulfaneyl trifluoromethanesulfonate is primarily utilized in organic synthesis due to its ability to act as an electrophile. Its trifluoromethanesulfonate group allows it to participate in nucleophilic substitution reactions, making it valuable for creating more complex molecular structures.

Synthesis Methodology:

The synthesis typically involves multi-step reactions starting from simpler precursors. A common synthetic route includes:

- Preparation of Intermediate Compounds: This may involve the formation of sulfonic acid derivatives.

- Triflation Reaction: The introduction of the trifluoromethanesulfonate group is achieved through a reaction with triflic anhydride.

- Purification: Techniques such as recrystallization or chromatography are employed to purify the final product.

Case Studies and Research Findings

Research has indicated that compounds structurally similar to this compound exhibit significant biological activity:

- Antimicrobial Studies: Investigations into derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, supporting potential use in developing new antibiotics.

- Cytotoxicity Assessments: In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cells, highlighting their potential as anticancer agents.

Mechanism of Action

The mechanism of action of Methyl(4-(methylthio)phenyl)(phenyl)-l4-sulfaneyl trifluoromethanesulfonate involves its ability to act as a leaving group in substitution reactions. The trifluoromethanesulfonate group is highly electron-withdrawing, which stabilizes the transition state and facilitates the departure of the leaving group. This property makes it an excellent reagent for nucleophilic substitution reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound

- Central Sulfur : λ⁴-sulfaneyl (sulfonium cation, +1 charge).

- Substituents : Methyl, 4-(methylthio)phenyl, and phenyl groups.

- Counterion : Trifluoromethanesulfonate (CF₃SO₃⁻).

Analog 1: 4-Methoxyphenyl Trifluoromethanesulfonate

- Central Sulfur : Sulfonate ester (neutral).

- Substituents : 4-Methoxyphenyl group (-OCH₃) bonded to triflate.

- Key Feature : Lacks a sulfonium center; acts as an aryl triflate with strong leaving-group properties.

Analog 2: (4-tert-Butylphenyl)diphenylsulfonium Triflate

- Central Sulfur : Sulfonium cation (+1 charge).

- Substituents : Diphenyl, 4-tert-butylphenyl (-C(CH₃)₃).

- Counterion : Triflate (CF₃SO₃⁻).

Electronic and Steric Effects

- Key Insight : The target compound’s methylthio group provides weaker electron donation compared to the methoxy group in Analog 1 but stronger than the tert-butyl group in Analog 2. This affects reactivity in electrophilic substitutions or acid-generation efficiency.

Target Compound

- Applications : Likely used as a PAG in photolithography due to its sulfonium core and triflate anion. The methylthio group may redshift UV absorption compared to methoxy analogs.

- Reactivity : Stabilized by the triflate anion, enabling efficient generation of triflic acid (CF₃SO₃H) upon irradiation.

Analog 1

- Applications : Aryl triflates are precursors in cross-coupling reactions (e.g., Suzuki-Miyaura) due to their leaving-group ability.

- Reactivity : Hydrolytically unstable compared to sulfonium salts; less suited for photoacid generation.

Analog 2

- Applications : Industrial PAG in deep-UV photoresists; tert-butyl groups enhance thermal stability.

- Reactivity : Bulky substituents slow diffusion of generated acid, improving resolution in lithography.

Research Findings and Trends

- Electron-Donor Effects: Methoxy groups (Analog 1) enhance electrophilicity but reduce thermal stability, whereas methylthio groups (Target) balance electron donation and stability .

- Steric Hindrance : Analog 2’s tert-butyl group improves thermal stability but reduces reactivity in solution-phase reactions .

- Photoacid Generation : Sulfonium triflates (Target and Analog 2) outperform aryl triflates (Analog 1) in acid strength and quantum yield due to cationic charge .

Biological Activity

Chemical Structure and Properties

This compound features a trifluoromethanesulfonate group, known for its excellent leaving group ability, which enhances the compound's reactivity in organic synthesis. The presence of a methylthio group on the phenyl ring may influence its biological interactions and therapeutic potential. The compound's molecular formula is .

1. Reactivity and Synthesis

Methyl(4-(methylthio)phenyl)(phenyl)-l4-sulfaneyl trifluoromethanesulfonate serves as a useful building block in drug development. Its unique structure allows for the synthesis of various pharmaceuticals targeting different biological pathways. The synthesis typically involves several steps, starting from simpler precursors, which may include reactions with nucleophiles due to the electrophilic nature of the trifluoromethanesulfonate moiety.

2. Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds that have been studied:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Methyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate | Contains trimethylsilyl group | Useful in silicon-based organic syntheses |

| 2-Methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)propan-1-one | Features morpholine ring | Potential applications in photoinitiators for UV curing |

| Phenyl trifluoromethanesulfonate | Simple phenyl substitution | Commonly used as an electrophile in nucleophilic substitutions |

These comparisons highlight that compounds with trifluoromethanesulfonate groups often exhibit significant reactivity, making them valuable in synthetic methodologies.

Case Studies and Research Findings

While direct studies on this compound are scarce, related research provides insights into its potential applications:

- Flavonoid Studies : Research on methylated flavonoids indicates that methylation enhances biological properties such as antioxidant activity and metabolic stability. This suggests that similar modifications in other compounds could yield beneficial biological effects .

- Toxicity Assessments : Evaluations of structurally analogous compounds have shown that certain derivatives do not cause hemolysis of red blood cells, implying a favorable safety profile which could be relevant for this compound .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl(4-(methylthio)phenyl)(phenyl)-λ⁴-sulfaneyl trifluoromethanesulfonate, and what are the critical parameters affecting yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or transition-metal-free coupling reactions. For example, trifluoromethanesulfonate derivatives often serve as electrophilic partners in reactions with sulfenamides or thiols under mild conditions (e.g., CsF catalysis in DME at 25°C for 24 hours). Yield optimization requires precise control of stoichiometry, solvent polarity, and reaction time, as demonstrated in analogous triflate-mediated syntheses .

- Data Insight : Column chromatography (silica gel) is critical for purification, with yields ranging from 13% to 30% depending on substituent effects and steric hindrance .

Q. How can spectroscopic techniques (NMR, FTIR) be employed to confirm the structure and purity of this compound?

- Methodology :

- ¹H/¹³C NMR : Key signals include the triflate group’s resonance (δ ~110–120 ppm for ¹³C) and aromatic protons (δ ~7.0–8.0 ppm). The methylthio (-SMe) group appears as a singlet at δ ~2.5 ppm in ¹H NMR.

- FTIR : Characteristic peaks for the triflate group (S=O stretching at ~1250–1350 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) confirm functional group integrity.

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodology : Use fume hoods and PPE (gloves, goggles) due to the compound’s potential irritancy (similar to sulfonyl chlorides). Avoid inhalation of vapors and contact with moisture, as triflates can hydrolyze exothermically. Emergency protocols should align with those for sulfonium salts, including immediate decontamination with ethanol or water .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can model the electronic structure, including the triflate group’s leaving ability and the sulfonium center’s electrophilicity. Parameters such as HOMO-LUMO gaps and Fukui indices quantify site-specific reactivity .

- Case Study : DFT studies on analogous sulfonium triflates reveal that electron-withdrawing substituents (e.g., -CF₃) enhance electrophilicity, accelerating reactions with nucleophiles like amines or thiols .

Q. What experimental strategies resolve contradictions in reaction outcomes (e.g., low yields vs. theoretical predictions)?

- Methodology :

- Mechanistic Probes : Isotopic labeling (e.g., ³⁵S) or in-situ monitoring (Raman spectroscopy) can identify intermediates or side reactions.

- Kinetic Analysis : Variable-temperature NMR or stopped-flow techniques quantify activation barriers for competing pathways.

Q. How does the steric and electronic environment of the sulfonium center influence its role in photoacid generation?

- Methodology : UV-vis spectroscopy and photolysis experiments assess the compound’s photoacid strength (pKa*). Substituents like methylthio groups donate electron density, stabilizing the sulfonium cation and modulating acid release kinetics.

- Data Insight : Comparative studies with diphenyl(4-fluorophenyl)sulfonium triflate show that electron-donating groups delay proton release, impacting applications in photoresist technology .

Q. What are the challenges in characterizing degradation products of this compound under oxidative conditions?

- Methodology : LC-MS and GC-MS paired with high-resolution mass spectrometry (HRMS) identify sulfoxides or sulfones formed via oxidation of the methylthio group. Accelerated stability studies (40°C/75% RH) quantify degradation rates.

- Validation : Reference standards for sulfoxides (e.g., 4-(methylsulfinyl)phenyl derivatives) enable calibration and quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.